

understanding the toxicological profile of oleandrin

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Compound of Interest

Compound Name: Oleandrin

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An In-Depth Technical Guide to the Toxicological Profile of **Oleandrin**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin is a potent cardiac glycoside, a type of secondary metabolite, found in all parts of the Nerium oleander (common oleander) plant.[1][2] Historically, extracts of Nerium oleander have been used in folk medicine, but the plant is notoriously toxic if ingested.[2][3] The primary toxicity is linked to **oleandrin** and other related cardiac glycosides, which have a narrow therapeutic window.[2][4] Despite its toxicity, **oleandrin** has garnered significant interest from the scientific community for its potential therapeutic applications, particularly in oncology, due to its pro-apoptotic and cytotoxic effects on cancer cells.[1][2][5] This has led to the development of oleander extracts like Anvirzel® and PBI-05204, which have undergone clinical trials.[2]

This guide provides a comprehensive overview of the toxicological profile of **oleandrin**, consolidating data on its mechanism of action, toxicokinetics, and effects on various organ systems to support further research and development.

Mechanism of Toxic Action

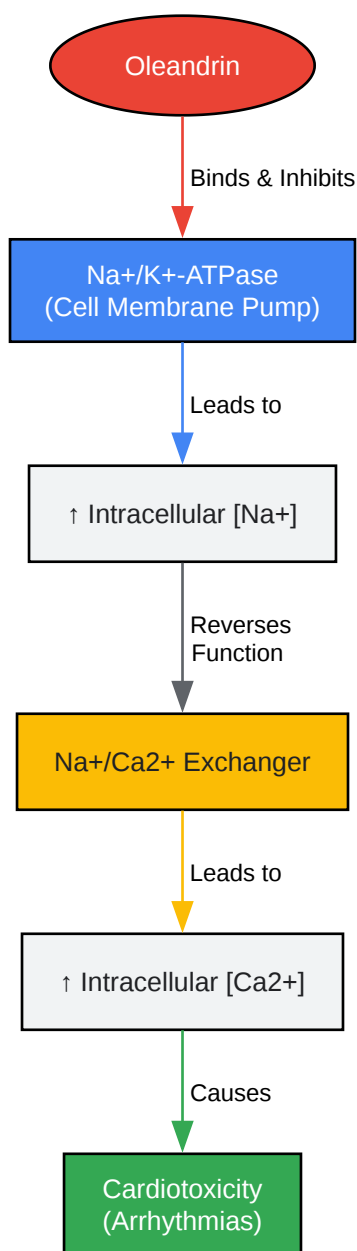
The toxicity of **oleandrin** is multifaceted, stemming from its primary interaction with a fundamental cellular enzyme and its subsequent ability to trigger programmed cell death pathways.

Inhibition of Na⁺/K⁺-ATPase

The principal mechanism of action for **oleandrin**, like other cardiac glycosides, is the inhibition of the plasma membrane Na⁺/K⁺-ATPase pump.^{[4][6][7]} This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) across the cell membrane.

The inhibition process unfolds as follows:

- **Binding:** **Oleandrin** binds to the extracellular portion of the Na⁺/K⁺-ATPase alpha-subunit.^[8]
- **Inhibition of Pumping:** This binding locks the enzyme in a conformational state, inhibiting its function of pumping Na⁺ out of the cell and K⁺ into the cell.^{[9][10]}
- **Increased Intracellular Na⁺:** The result is an accumulation of intracellular Na⁺.^[10]
- **Reversal of Na⁺/Ca²⁺ Exchanger:** The elevated intracellular Na⁺ concentration alters the gradient for the Na⁺/Ca²⁺ exchanger (NCX), causing it to work in reverse. Instead of exporting calcium (Ca²⁺), it begins to import it.^{[9][10]}
- **Increased Intracellular Ca²⁺:** This leads to a significant increase in the intracellular concentration of Ca²⁺, which is the primary driver of the cardiotoxic effects.^{[11][12]} In cardiac muscle, this elevated Ca²⁺ leads to increased force of contraction (positive inotropy) but also severe arrhythmias.^[12]



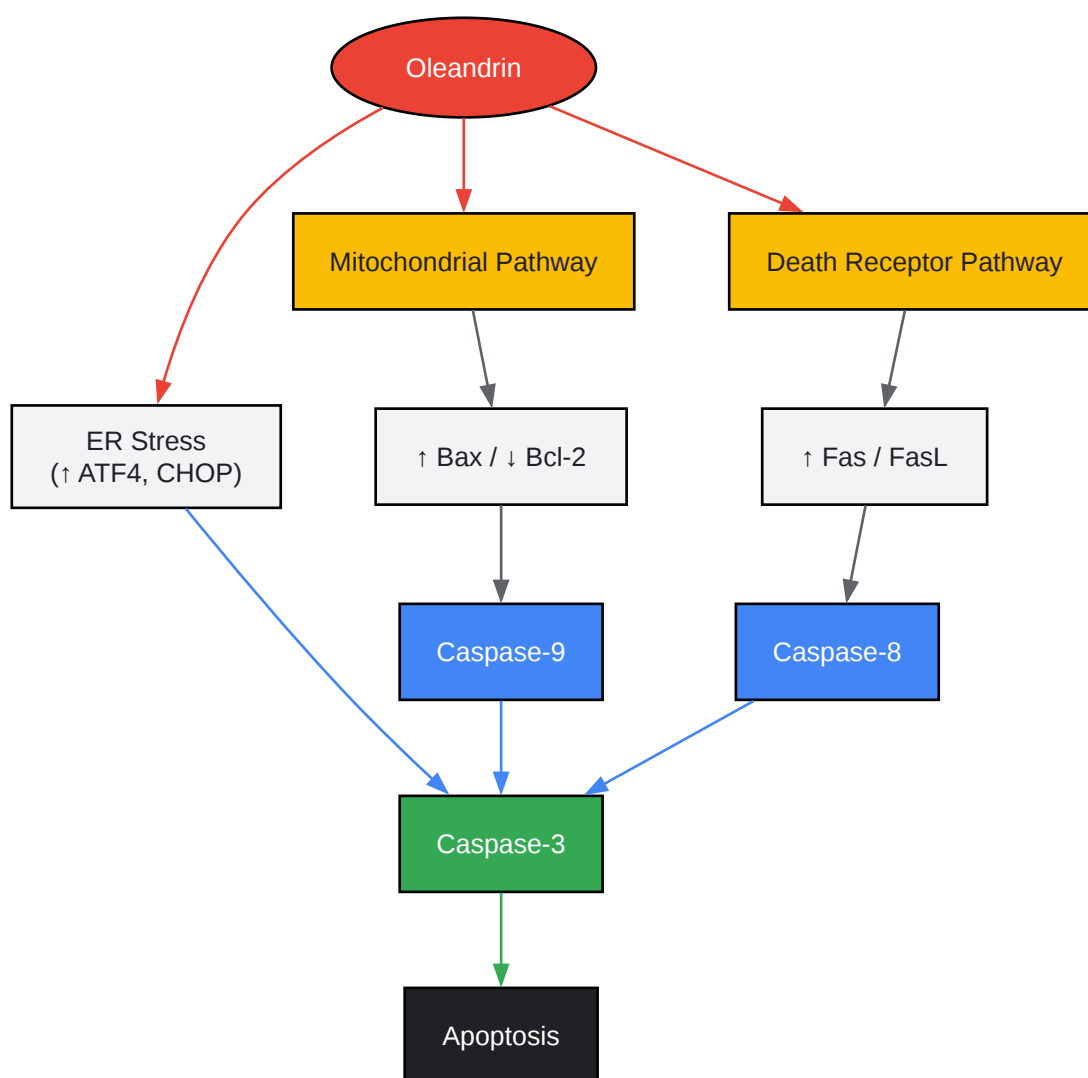
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Caption: Core mechanism of **oleandrin**-induced cardiotoxicity.

Induction of Apoptosis

Beyond its effects on ion pumps, **oleandrin** is a potent inducer of apoptosis (programmed cell death), a key reason for its investigation as an anticancer agent. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

- Intrinsic Pathway: **Oleandrin** treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[8][13] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[13]
- Extrinsic Pathway: **Oleandrin** can upregulate the expression of Fas and Fas ligand (FasL), cell surface proteins that trigger the death receptor pathway.[13] This activation leads to the cleavage and activation of caspase-8, which also converges on the activation of caspase-3.[13][14]
- Endoplasmic Reticulum (ER) Stress: Studies have shown that **oleandrin** can induce apoptosis by activating ER stress, evidenced by the upregulation of proteins like ATF4 and CHOP.[8]



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Caption: Oleandrin-induced apoptosis signaling pathways.

Toxicokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of **oleandrin** dictates its systemic exposure and target organ toxicity. Most detailed pharmacokinetic data comes from studies in mice.^{[15][16]}

Absorption

Oleandrin is rapidly absorbed following oral administration.^{[15][16]} In mice, peak plasma concentrations (C_{max}) are reached within 20 minutes of an oral dose.^{[15][16]} The oral bioavailability in mice has been calculated to be approximately 30% to 61.6%, indicating substantial absorption from the gastrointestinal tract.^{[15][17]}

Distribution

Following absorption, **oleandrin** distributes to various tissues. Animal studies have shown that the highest concentrations are found in the liver, with significant accumulation also occurring in the heart and kidneys.^{[7][15]} This tissue distribution is consistent with its primary sites of toxicity. **Oleandrin** is also capable of crossing the blood-brain barrier, which may explain some of the central nervous system effects observed in poisonings.^{[12][15]}

Metabolism

Oleandrin undergoes metabolism in the body, primarily to its aglycone, oleandrigenin.^{[7][15]} This conversion is rapid; within 5 minutes of intravenous injection in mice, a significant portion of the dose is present in the liver as oleandrigenin.^{[7][15]} The gastrointestinal tract and liver are key sites for first-pass metabolism.^[6]

Excretion

Excretion of **oleandrin** and its metabolites occurs predominantly through the feces via biliary excretion, which is the primary route.^{[15][18]} A smaller portion is excreted in the urine.^{[15][19]} In a murine study, 66% of an injected radioactive dose was recovered in the feces within 24 hours, compared to only 8% in the urine.^{[7][15]} The significant biliary excretion suggests the

potential for enterohepatic recirculation, which could prolong the elimination half-life of the compound.[2][6]

Parameter	Value (Oral, 80 µg/kg)	Value (IV, 40 µg/kg)	Reference
Species	Mouse	Mouse	[15][16]
Tmax (Time to Peak)	~20 min	N/A	[15][16]
T½ (Elimination Half-life)	2.3 ± 0.5 h	0.4 ± 0.1 h	[15][16]
AUC0-inf (ng·h/mL)	14.4 ± 4.3	24.6 ± 11.1	[15][16]
Oral Bioavailability	~30%	N/A	[15][16]

Table 1:
Pharmacokinetic
Parameters of
Oleandrin in Mice.

Non-Clinical Toxicology

Acute Toxicity

Oleandrin is highly toxic upon acute exposure. The lethal dose varies significantly between species and depends on whether the pure compound or a plant extract is ingested.[20]

Rodents have been observed to be relatively insensitive compared to other mammals like dogs or humans.[20]

Species	Test Substance	Route	LD50 / Lethal Dose	Reference
General (Animal)	Pure Oleandrin	Oral	~0.5 mg/kg (estimated)	[1][8]
Cattle	Oleander Leaves	Oral	50 mg/kg	[9]
Sheep	Oleander Leaves	Oral	250 mg/kg	[7]
Mouse	Hexane Extract	Oral	62.6 - 300 mg/kg	[7]
Mouse	Ethanollic Extract	Oral	521 mg/kg	
Rabbit	Aqueous Extract	Subcutaneous	157 mg/kg	[14]

Table 2: Acute Toxicity Data for Oleandrin and Nerium oleander Extracts.

Chronic Toxicity

Data on chronic toxicity is limited. A 28-day repeat-dose oral study in Beagle dogs using an oleander extract provided some insights. The primary findings were dose-dependent cardiotoxic effects, including decreased heart rate, slowed atrioventricular conduction (prolonged PR interval), and the development of second-degree atrioventricular block at doses of 0.3 mg/kg/day and higher.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

As of late 2025, there is a notable lack of publicly available, standardized studies assessing the genotoxicity (e.g., Ames test, micronucleus assay), carcinogenicity, or reproductive and developmental toxicity of purified **oleandrin**. While **oleandrin**'s cytotoxic properties are well-documented in the context of anticancer research, these studies do not substitute for formal toxicology assessments required for drug development. This represents a significant data gap in its toxicological profile.

Organ System Toxicity

Cardiotoxicity

Cardiotoxicity is the most prominent and life-threatening effect of **oleandrin** poisoning.[2][4] The inhibition of Na⁺/K⁺-ATPase in cardiomyocytes leads to hyperkalemia (elevated serum potassium) and a wide range of cardiac arrhythmias, including bradycardia, various degrees of atrioventricular block, ventricular tachycardia, and potentially fatal ventricular fibrillation.[9][10]

Neurotoxicity

Oleandrin can affect the central nervous system (CNS), likely due to its ability to cross the blood-brain barrier and inhibit Na⁺/K⁺-ATPase in neural tissues.[15] Clinical signs of neurotoxicity include drowsiness, tremors, muscle shaking, seizures, and in severe cases, coma.[8]

Hepatic and Renal Toxicity

The liver and kidneys are exposed to **oleandrin** during its metabolism and excretion.[8][18] Liver injury, potentially caused by free radical generation during metabolism, has been reported.[6] While renal excretion is a minor pathway, direct effects on Na⁺/K⁺-ATPase in renal tubules are possible.[19] However, some evidence suggests that renal lesions observed in poisoning cases may be secondary to cardiac failure and subsequent tissue hypoperfusion rather than direct nephrotoxicity.[19]

Gastrointestinal Effects

Gastrointestinal disturbances are among the earliest and most common symptoms of **oleandrin** poisoning.[8] They include nausea, vomiting, excessive salivation, abdominal pain, and diarrhea, which may be bloody.[1][8]

Clinical Toxicology

Signs and Symptoms of Poisoning

Human poisoning with *Nerium oleander* presents a clinical picture dominated by gastrointestinal and cardiac effects. Symptoms typically appear within a few hours of ingestion and include:

- Gastrointestinal: Nausea, vomiting, abdominal pain, diarrhea.[8]
- Cardiac: Bradycardia, hypotension, palpitations, and various arrhythmias.[13]
- Neurological: Drowsiness, confusion, dizziness, visual disturbances (such as xanthopsia or "yellow vision").[8]
- Metabolic: Hyperkalemia is a key laboratory finding and a strong predictor of mortality, as it reflects the degree of Na⁺/K⁺-ATPase inhibition.[10]

Toxic Concentrations

The concentration of **oleandrin** in the blood is a critical indicator of the severity of poisoning. While immunoassays for digoxin often cross-react with **oleandrin**, they are not quantitative and should only be interpreted as a positive finding.[10][15] Specific and sensitive methods like LC-MS/MS are required for accurate quantification.[4]

Concentration Range	Classification	Clinical Outcome	Reference
1 - 2 ng/mL	Toxic	Onset of clinical symptoms	[2][4]
1.1 - 7 ng/mL	Toxic	Range observed in non-fatal cases	[4]
~10 - 20 ng/mL	Fatal	Associated with fatalities	[2][4][8]
9.8 - 83 ng/mL	Fatal	Range observed in fatal cases	[4]

Table 3: Human Blood Concentrations of Oleandrin and Associated Toxicity.

In Vitro Cytotoxicity

Oleandrin has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines in vitro. This activity is the basis for its investigation as a therapeutic agent.

Cell Line (Cancer Type)	IC50 Value	Exposure Time	Reference
PANC-1 (Pancreatic)	5 nM (0.005 µM)	24 h	[6]
SW480 (Colon)	10 - 50 nM	24 - 72 h	
MDA-MB-231 (Breast)	~72 nM	24 h	[6]
RT-R-MDA-MB-231 (Breast)	~183 nM	24 h	[6]
Multiple Myeloma Cell Lines	0.28 - 0.72 µg/mL	Not specified	[18]
Leukemia Cell Lines	0.39 - 0.63 µg/mL	Not specified	[18]

Note: These values are for an aqueous Nerium oleander extract (Breastin), not purified oleandrin.

Table 4: In Vitro Cytotoxicity (IC50) of Oleandrin in Various Human Cancer Cell Lines.

Key Experimental Methodologies

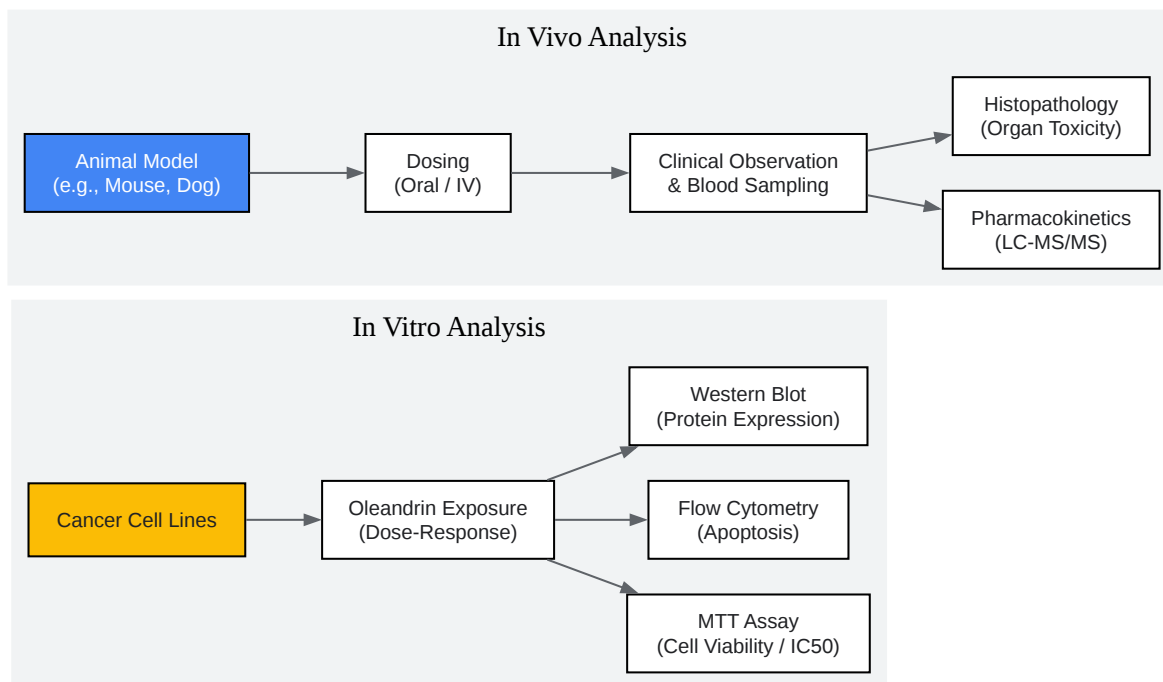
In Vivo Toxicity Studies

- Animal Models: Studies on **oleandrin** toxicity have utilized mice, rats, rabbits, dogs, and livestock such as cattle and sheep.[7][14]
- Protocols: Acute toxicity studies typically involve the administration of single, escalating doses (e.g., oral gavage) to determine the LD50, with observation for mortality and clinical

signs over a period of 24 hours to several days.[7] Sub-chronic studies, such as the 28-day dog study, involve daily dosing to evaluate target organ toxicity and establish a no-observed-adverse-effect level (NOAEL).

In Vitro Cytotoxicity Assays

- Cell Lines: A wide variety of human cancer cell lines (e.g., PANC-1, MDA-MB-231, SW480) and normal cell lines have been used to assess the cytotoxic and mechanistic effects of **oleandrin**.[\[6\]](#)
- Methodologies: Common assays include:
 - Cell Viability: MTT or XTT assays are used to measure metabolic activity as an indicator of cell viability and to calculate IC50 values.[\[6\]](#)
 - Apoptosis Detection: Apoptosis is quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by observing nuclear morphology changes (fragmentation, pyknosis).[\[8\]](#)
 - Western Blotting: Used to measure changes in the expression levels of key signaling proteins involved in apoptosis and other pathways (e.g., Bcl-2, Bax, caspases, STAT3).[\[6\]](#)
[\[8\]](#)



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